molecular formula C18H21N3O4S B11553637 Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)-

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)-

Cat. No.: B11553637
M. Wt: 375.4 g/mol
InChI Key: FSOPSYKAVNKZIS-XDHOZWIPSA-N
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Description

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- is a complex organic compound with a unique structure that includes both hydrazide and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-toluenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and induce cell death, making it a potential candidate for anticancer and antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    Acethydrazide: A simpler hydrazide compound with similar reactivity but lacking the sulfonyl and methoxybenzylidene groups.

    Tolylsulfonyl Hydrazide: Contains the sulfonyl group but lacks the methoxybenzylidene moiety.

    Methoxybenzylidene Hydrazide: Contains the methoxybenzylidene group but lacks the sulfonyl group.

Uniqueness

Acethydrazide, 2-(methyl)(4-tolylsulfonyl)amino-N2-(4-methoxybenzylideno)- is unique due to the presence of both sulfonyl and methoxybenzylidene groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to simpler hydrazide derivatives.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C18H21N3O4S/c1-14-4-10-17(11-5-14)26(23,24)21(2)13-18(22)20-19-12-15-6-8-16(25-3)9-7-15/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+

InChI Key

FSOPSYKAVNKZIS-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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